N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
Overview
Description
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide is 331.07391047 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
A study on zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including compounds with 1,3,4-thiadiazol structures, has shown their effectiveness as photosensitizers in photodynamic therapy. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-Inflammatory Activities
Derivatives of 1,2,4-triazole-based benzothiazole/benzoxazole, featuring structural similarities to the target compound, have shown significant in vitro and in vivo anti-inflammatory activity, as well as p38α MAP kinase inhibition. These findings suggest potential applications in developing anti-inflammatory drugs (Tariq, Kamboj, Alam, & Amir, 2018).
Antioxidant, Antimicrobial, and Toxic Properties
Research involving novel Δ2-1,3,4-thiadiazoline and Δ2-1,3,4-selenadiazoline derivatives has explored their antioxidant, antimicrobial, and toxic properties. These studies provide insights into the potential use of such compounds in addressing oxidative stress-related diseases and microbial infections (Al-Khazragie, Al-Salami, & Al-Fartosy, 2022).
Anticancer Applications
A variety of 1,3,4-thiadiazole and thiadiazoline derivatives have been synthesized and evaluated for their antitumor and anticancer activities. These compounds have been tested against different cancer cell lines, highlighting the potential of thiadiazole derivatives in the development of new anticancer agents. The research indicates that certain structural modifications can enhance the cytotoxicity and selectivity of these compounds against cancer cells (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-oxophthalazin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-8-12-17-18-14(23-12)16-11(20)7-19-13(21)10-5-3-2-4-9(10)6-15-19/h2-6H,7-8H2,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENMVSVDZYAGJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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